3-Chloro-6-(cyclobutylmethoxy)pyridazine
CAS No.: 1287217-91-7
Cat. No.: VC2667756
Molecular Formula: C9H11ClN2O
Molecular Weight: 198.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1287217-91-7 |
|---|---|
| Molecular Formula | C9H11ClN2O |
| Molecular Weight | 198.65 g/mol |
| IUPAC Name | 3-chloro-6-(cyclobutylmethoxy)pyridazine |
| Standard InChI | InChI=1S/C9H11ClN2O/c10-8-4-5-9(12-11-8)13-6-7-2-1-3-7/h4-5,7H,1-3,6H2 |
| Standard InChI Key | YGSYWRGKEUPBSZ-UHFFFAOYSA-N |
| SMILES | C1CC(C1)COC2=NN=C(C=C2)Cl |
| Canonical SMILES | C1CC(C1)COC2=NN=C(C=C2)Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Identification
3-Chloro-6-(cyclobutylmethoxy)pyridazine is a substituted pyridazine containing both a chloro substituent at position 3 and a cyclobutylmethoxy group at position 6 of the pyridazine ring. Structurally related to compounds like 3-chloro-5-(cyclobutylmethoxy)pyridazine (CAS No. 1346691-29-9), this molecule belongs to a broader class of heterocyclic compounds that have demonstrated significance in medicinal chemistry .
Molecular Structure
The molecular formula of 3-Chloro-6-(cyclobutylmethoxy)pyridazine is C₉H₁₁ClN₂O, with a calculated molecular weight of approximately 198.65 g/mol. The compound features a pyridazine core (a six-membered aromatic ring with two adjacent nitrogen atoms) with a chlorine atom at position 3 and a cyclobutylmethoxy group (cyclobutane ring connected via a methylene bridge to an oxygen atom) at position 6. This arrangement creates a molecule with distinct electronic properties and potential binding capabilities.
Molecular Properties
Table 1: Predicted Physical and Chemical Properties of 3-Chloro-6-(cyclobutylmethoxy)pyridazine
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Weight | 198.65 g/mol | Calculated from molecular formula |
| Appearance | White to off-white solid | Based on similar compounds |
| LogP | ~2.1-2.5 | Predicted from structure |
| Hydrogen Bond Acceptors | 3 (2 ring N atoms, 1 O atom) | Structural analysis |
| Hydrogen Bond Donors | 0 | Structural analysis |
| Rotatable Bonds | 3-4 | Structural analysis |
| Topological Polar Surface Area | ~45-50 Ų | Estimated from similar structures |
Synthesis Pathways
General Synthetic Approaches
The synthesis of 3-Chloro-6-(cyclobutylmethoxy)pyridazine likely follows pathways similar to those documented for related pyridazine compounds. Based on the synthesis of structurally similar compounds, several potential routes can be proposed:
From Pyridazinone Precursors
An alternative synthetic pathway may involve:
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Formation of a 6-hydroxy-3-chloropyridazine (pyridazinone)
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O-alkylation with cyclobutylmethyl halide in the presence of a base
This approach parallels the synthesis methods documented for related compounds in the literature .
Purification Methods
Purification of 3-Chloro-6-(cyclobutylmethoxy)pyridazine typically involves column chromatography using silica gel with appropriate solvent systems, followed by recrystallization techniques to achieve high purity levels, generally exceeding 95% .
Chemical Reactivity and Properties
Reactivity Profile
3-Chloro-6-(cyclobutylmethoxy)pyridazine likely exhibits reactivity patterns characteristic of halogenated pyridazines, including:
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Nucleophilic aromatic substitution at the chlorinated position
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Potential for metal-catalyzed cross-coupling reactions at the C-Cl bond
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Moderate electrophilicity at the pyridazine ring positions
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Stability of the cyclobutylmethoxy group under most reaction conditions
Stability Considerations
The compound is expected to be stable at room temperature in solid form. The presence of both electron-withdrawing (chloro) and electron-donating (alkoxy) groups creates a balanced electronic distribution in the molecule. Storage recommendations typically include:
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Storage at 2-8°C to maintain long-term stability
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Protection from strong light, humidity, and oxidizing conditions
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Appropriate containment in inert atmosphere for extended storage periods
Biological and Pharmacological Significance
Structure-Activity Relationships
Pyridazine derivatives containing chloro and alkoxy substituents have demonstrated significant biological activities. Based on structure-activity relationships observed in similar compounds, 3-Chloro-6-(cyclobutylmethoxy)pyridazine may exhibit:
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Potential anticancer activity through cyclin-dependent kinase (CDK) inhibition
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Possible anti-inflammatory properties
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Modulation of specific receptor systems due to its heterocyclic nature
Research on related pyridazine compounds has shown that the position and nature of substituents significantly impact biological activity. The 3,6-disubstituted pyridazine scaffold has emerged as a promising motif for developing compounds with therapeutic potential .
Documented Activities of Related Compounds
Studies on structurally similar pyridazines have revealed several important biological activities:
Table 2: Biological Activities of Related Pyridazine Compounds
| Compound Type | Biological Activity | Research Context |
|---|---|---|
| 3,6-disubstituted pyridazines | CDK2 inhibition | Anticancer research for breast and ovarian cancers |
| Chloropyridazine derivatives | Anti-angiogenesis activity | Cancer therapy development |
| Alkoxy-substituted pyridazines | Receptor modulation | Neurobiological investigations |
| Pyridazine C-nucleosides | Potential antiviral activity | Novel nucleoside development |
Research has specifically identified 3,6-disubstituted pyridazines as a novel class with efficient anticancer activity and acceptable ADME (absorption, distribution, metabolism, excretion) properties .
Analytical Characterization
NMR Spectroscopy
1H-NMR spectroscopy of 3-Chloro-6-(cyclobutylmethoxy)pyridazine would typically show characteristic signals:
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Aromatic protons of the pyridazine ring (typically 6.9-7.8 ppm)
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Methylene protons adjacent to the oxygen atom (approximately 4.0-4.2 ppm)
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Cyclobutyl ring protons (1.8-2.4 ppm for methylene groups)
13C-NMR would display signals for:
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Pyridazine carbon atoms (150-160 ppm for carbons bonded to nitrogen)
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Carbon attached to chlorine (approximately 130-140 ppm)
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Carbon attached to oxygen (approximately 160-170 ppm)
Mass Spectrometry
Mass spectrometric analysis would likely show:
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Molecular ion peak at m/z 198.65
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Characteristic fragmentation patterns including loss of the cyclobutyl group
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Isotopic pattern characteristic of compounds containing chlorine
Chromatographic Behavior
HPLC analysis of 3-Chloro-6-(cyclobutylmethoxy)pyridazine would typically be performed using reverse-phase conditions with UV detection at wavelengths around 254-280 nm, where pyridazine derivatives show strong absorption .
Applications in Chemical Research
Synthetic Building Block
3-Chloro-6-(cyclobutylmethoxy)pyridazine serves as a valuable building block in organic synthesis due to the reactive chloro group, which can undergo further transformations:
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Nucleophilic substitution reactions to introduce diverse functional groups
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Cross-coupling reactions (Suzuki, Stille, Sonogashira) to form carbon-carbon bonds
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Metal-catalyzed amination reactions to introduce nitrogen-containing groups
Pharmaceutical Research Applications
In pharmaceutical research, the compound may serve as:
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A scaffold for medicinal chemistry libraries
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An intermediate in the synthesis of bioactive compounds
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A potential CDK inhibitor candidate for anticancer research
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A tool for structure-activity relationship studies in drug discovery programs
Comparative Analysis with Structural Analogs
Structural Variations
Table 3: Comparison of 3-Chloro-6-(cyclobutylmethoxy)pyridazine with Structural Analogs
| Compound | Key Structural Difference | CAS Number | Potential Impact on Properties |
|---|---|---|---|
| 3-Chloro-5-(cyclobutylmethoxy)pyridazine | Substituent at position 5 vs. 6 | 1346691-29-9 | Different electronic distribution, altered binding profile |
| 3-Chloro-6-methoxypyridazine | Methoxy vs. cyclobutylmethoxy at position 6 | 1722-10-7 | Reduced lipophilicity, different spatial arrangement |
| 3-Chloro-6-(cyclohexylamino)pyridazine | Cyclohexylamino vs. cyclobutylmethoxy at position 6 | 1014-77-3 | Altered H-bonding capacity, different solubility profile |
| 3-Chloro-6-(chloromethyl)pyridazine | Chloromethyl vs. cyclobutylmethoxy at position 6 | 120276-59-7 | Different reactivity pattern, increased electrophilicity |
Property Variations
The substitution pattern and nature of substituents significantly affect the properties of these compounds:
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